1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane is an organic compound that belongs to the class of cyclobutanes Cyclobutanes are four-membered ring structures that exhibit unique chemical properties due to the ring strain inherent in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane can be achieved through various organic synthesis techniques. One common method involves the alkylation of cyclobutane with chloromethyl and 3-methylbutyl groups. This can be done using reagents such as chloromethyl methyl ether and 3-methylbutyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium hydroxide, or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of alcohols, aldehydes, or ketones.
Reduction: Formation of alkanes or cyclobutanes without the chlorine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the chloromethyl group, which can act as a leaving group in substitution reactions. The 3-methylbutyl group can provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the 3-methylbutyl group, leading to different reactivity and applications.
1-(Bromomethyl)-1-(3-methylbutyl)cyclobutane: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and chemical behavior.
1-(Chloromethyl)-1-(2-methylpropyl)cyclobutane: Similar but with a different alkyl group, leading to variations in steric effects and reactivity.
Uniqueness
1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane is unique due to the combination of the chloromethyl and 3-methylbutyl groups attached to the cyclobutane ring
Properties
Molecular Formula |
C10H19Cl |
---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(3-methylbutyl)cyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-9(2)4-7-10(8-11)5-3-6-10/h9H,3-8H2,1-2H3 |
InChI Key |
JUSLQFHWDJXGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(CCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.